VX-787 VX-787 Pimodivir (VX-787, JNJ-63623872) is an antiviral drug which was developed as a treatment for influenza. It acts as an inhibitor of influenza virus polymerase basic protein 2. Pimodivir binds the cap-binding domain of the PB2 subunit with a KD (dissociation constant) of 24 nM as determined by isothermal titration calorimetry (ITC). Pimodivir decreases the replication of seven adamantine- and neuraminidase inhibitor-resistant strains of influenza virus A. Pimodivir is highly efficacious in both prophylaxis and treatment models of mouse influenza and is superior to the neuraminidase inhibitor Oseltamivir.
Brand Name: Vulcanchem
CAS No.: 1629869-44-8
VCID: VC0547053
InChI: InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1
SMILES: C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O
Molecular Formula: C20H19F2N5O2
Molecular Weight: 399.4018

VX-787

CAS No.: 1629869-44-8

Inhibitors

VCID: VC0547053

Molecular Formula: C20H19F2N5O2

Molecular Weight: 399.4018

Purity: >98% (or refer to the Certificate of Analysis)

VX-787 - 1629869-44-8

CAS No. 1629869-44-8
Product Name VX-787
Molecular Formula C20H19F2N5O2
Molecular Weight 399.4018
IUPAC Name (2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid
Standard InChI InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1
Standard InChIKey JGPXDNKSIXAZEQ-SBBZOCNPSA-N
SMILES C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O
Appearance Solid powder
Description Pimodivir (VX-787, JNJ-63623872) is an antiviral drug which was developed as a treatment for influenza. It acts as an inhibitor of influenza virus polymerase basic protein 2. Pimodivir binds the cap-binding domain of the PB2 subunit with a KD (dissociation constant) of 24 nM as determined by isothermal titration calorimetry (ITC). Pimodivir decreases the replication of seven adamantine- and neuraminidase inhibitor-resistant strains of influenza virus A. Pimodivir is highly efficacious in both prophylaxis and treatment models of mouse influenza and is superior to the neuraminidase inhibitor Oseltamivir.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms VX-787;CS-2483;Pimodivir;VRT0928787;VRT-0928787;VRT 0928787;Pimodivir (VX-787);VX-787 (Pimodivir);VX-787; VX 787; VX787; JNJ-872; JNJ 872; JNJ872; VRT-0928787; VRT 0928787; VRT0928787;PIMODIVIR;(2S,3S)-3-[[5-Fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-pyrimidinyl]amino]bicyclo[2.2.2]octane-2-carboxylic acid
Reference 1. Trevejo JM, Asmal M, Vingerhoets J, Polo R, Robertson S, Jiang Y, Kieffer TL, Leopold L. Pimodivir treatment in adult volunteers experimentally inoculated with live influenza virus: a Phase IIa, randomized, double-blind, placebo-controlled study. Antivir Ther. 2018;23(4):335-344. doi: 10.3851/IMP3212. PMID: 29244026.

2. Finberg RW, Lanno R, Anderson D, Fleischhackl R, van Duijnhoven W, Kauffman RS, Kosoglou T, Vingerhoets J, Leopold L. Phase 2b Study of Pimodivir (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial. J Infect Dis. 2019 Mar 15;219(7):1026-1034. doi: 10.1093/infdis/jiy547. PMID: 30428049.

3. Beigel JH, Nam HH, Adams PL, Krafft A, Ince WL, El-Kamary SS, Sims AC. Advances in respiratory virus therapeutics - A meeting report from the 6th isirv Antiviral Group conference. Antiviral Res. 2019 Jul;167:45-67. doi: 10.1016/j.antiviral.2019.04.006. Epub 2019 Apr 8. PMID: 30974127; PMCID: PMC7132446.
PubChem Compound 67286591
Last Modified Nov 11 2021
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